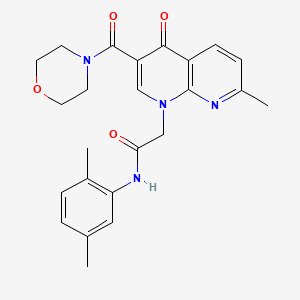
N-(2,5-dimethylphenyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₂O₃
- Molecular Weight: 306.35 g/mol
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest: The compound induces G2/M phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction: It promotes apoptosis in cancer cells via the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | G2/M phase arrest |
| A549 (Lung) | 8.3 | Apoptosis via caspase activation |
| HeLa (Cervical) | 12.0 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition: Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
- Antifungal Activity: Shows activity against Candida albicans at MIC values around 20 µg/mL.
Table 2: Summary of Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The biological activity of N-(2,5-dimethylphenyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases: The compound inhibits certain kinases involved in cell signaling pathways that promote cancer cell survival.
- DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the in vivo efficacy of the compound in a mouse model bearing human breast cancer xenografts. The results indicated a significant reduction in tumor volume after treatment with the compound compared to control groups.
Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-15-4-5-16(2)20(12-15)26-21(29)14-28-13-19(24(31)27-8-10-32-11-9-27)22(30)18-7-6-17(3)25-23(18)28/h4-7,12-13H,8-11,14H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXSWOHLHCAZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














